molecular formula C9H7ClN2S B8695541 4-[4-(chloromethyl)-2-thiazolyl]Pyridine CAS No. 116240-97-2

4-[4-(chloromethyl)-2-thiazolyl]Pyridine

Cat. No.: B8695541
CAS No.: 116240-97-2
M. Wt: 210.68 g/mol
InChI Key: AFFRTTMYQIHQDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(Chloromethyl)-2-thiazolyl]Pyridine is a heterocyclic compound featuring a pyridine ring linked to a thiazole moiety substituted with a chloromethyl group. This structure confers unique reactivity and functional versatility, making it valuable in pharmaceutical and chemical synthesis. The compound is typically synthesized via multi-step reactions involving alkylation or condensation strategies. For instance, chloromethylation of thiazolyl intermediates or cross-coupling reactions with pyridine derivatives are common approaches . Its applications span drug development intermediates, such as in the synthesis of guanidine-based pharmaceuticals , and antiproliferative agents .

Properties

CAS No.

116240-97-2

Molecular Formula

C9H7ClN2S

Molecular Weight

210.68 g/mol

IUPAC Name

4-(chloromethyl)-2-pyridin-4-yl-1,3-thiazole

InChI

InChI=1S/C9H7ClN2S/c10-5-8-6-13-9(12-8)7-1-3-11-4-2-7/h1-4,6H,5H2

InChI Key

AFFRTTMYQIHQDJ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C2=NC(=CS2)CCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(chloromethyl)-2-thiazolyl]Pyridine typically involves the reaction of 4-(chloromethyl)pyridine with 2-aminothiazole under specific conditions. One common method includes the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction . The reaction is usually carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-[4-(chloromethyl)-2-thiazolyl]Pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a variety of aminomethyl derivatives, while oxidation can produce sulfoxides or sulfones .

Mechanism of Action

The mechanism of action of 4-[4-(chloromethyl)-2-thiazolyl]Pyridine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that affect their function . The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Key Observations :

  • Chloromethyl substitution enhances electrophilicity, enabling nucleophilic substitutions in drug synthesis .
  • Bulky substituents (e.g., bromophenyl, propyl) reduce solubility but improve target specificity in medicinal chemistry .

Comparison :

  • Thiazole ring closure (e.g., using bromine) is efficient for phenyl-substituted derivatives .
  • Cross-coupling strategies (e.g., Grignard reactions) are preferred for pyridine-linked analogues .

Physicochemical Properties

Property This compound 4-(Chloromethyl)-2-phenylthiazole [4-(Chloromethyl)-2-thiazolyl]Guanidine HCl
Melting Point (°C) Not reported 49–50 181–187
Solubility Likely polar aprotic solvents (e.g., DMSO) Not reported Slightly in DMSO, methanol
Stability Moisture-sensitive Stable Moisture-sensitive

Insights :

  • Guanidine derivatives exhibit higher melting points due to hydrogen bonding .
  • Chloromethyl groups impart moisture sensitivity, necessitating inert storage conditions .

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